molecular formula C17H22N2O4 B269562 4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline

4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline

Cat. No. B269562
M. Wt: 318.4 g/mol
InChI Key: TYFFWYRBTZUIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline, also known as GW501516, is a chemical compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first discovered in the 1990s as a potential treatment for metabolic disorders, such as obesity and type 2 diabetes. However, its use as a performance-enhancing drug has been a subject of controversy in recent years.

Mechanism of Action

4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline activates PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. By binding to PPARδ, 4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline enhances the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects:
4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline has been shown to have a wide range of biochemical and physiological effects, including increased endurance, reduced body fat, improved insulin sensitivity, and decreased inflammation. It has also been shown to enhance cardiac function, reduce oxidative stress, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline has several advantages for laboratory experiments, including its high potency, selectivity, and stability. However, its use can be limited by its potential toxicity and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several potential future directions for research on 4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline, including its use as a therapeutic agent for metabolic disorders, cardiovascular disease, and neurodegenerative disorders. In addition, further studies are needed to investigate its safety and efficacy in humans, as well as its potential for abuse as a performance-enhancing drug.
In conclusion, 4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline is a promising compound with potential therapeutic applications in various fields. However, its use as a performance-enhancing drug should be discouraged, and further research is needed to fully understand its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline involves several steps, including the reaction of 4-chloro-2-methoxyphenol with 3-bromopropylamine, followed by the reaction with 3-methoxyaniline. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.

Scientific Research Applications

4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline has been extensively studied for its potential therapeutic applications in various fields, including cardiology, oncology, and neurology. It has been shown to improve lipid metabolism, reduce inflammation, and enhance cognitive function in animal models. In addition, it has been investigated as a potential treatment for heart failure, cancer cachexia, and Alzheimer's disease.

properties

Product Name

4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

4-[3-(4-amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline

InChI

InChI=1S/C17H22N2O4/c1-20-16-10-12(18)4-6-14(16)22-8-3-9-23-15-7-5-13(19)11-17(15)21-2/h4-7,10-11H,3,8-9,18-19H2,1-2H3

InChI Key

TYFFWYRBTZUIEU-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)OCCCOC2=C(C=C(C=C2)N)OC

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCCOC2=C(C=C(C=C2)N)OC

Origin of Product

United States

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